1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879142
InChI: InChI=1S/C12H19NO3/c1-13-7-6-10(8-13)16-12(15)11(14)9-4-2-3-5-9/h9-10H,2-8H2,1H3
SMILES:
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate

CAS No.:

Cat. No.: VC17879142

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate -

Specification

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-oxoacetate
Standard InChI InChI=1S/C12H19NO3/c1-13-7-6-10(8-13)16-12(15)11(14)9-4-2-3-5-9/h9-10H,2-8H2,1H3
Standard InChI Key LLUDSYHDSCJHAS-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C1)OC(=O)C(=O)C2CCCC2

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of two primary components:

  • A 1-methylpyrrolidin-3-yl group, which contributes to its basicity and solubility in polar solvents.

  • A 2-cyclopentyl-2-oxoacetate group, which introduces hydrophobic characteristics due to the cyclopentane ring and a ketone functionality.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_{3}
Molecular Weight225.28 g/mol
Density1.17 ± 0.1 g/cm³
Boiling Point434.6 ± 45.0 °C (predicted)
SolubilitySlight in chloroform, DMSO

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum shows characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 225.28 [M+H]+^+ .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via multi-step protocols involving esterification and ketone formation:

Route 1: Esterification of 2-Cyclopentyl-2-oxoacetic Acid

  • Step 1: Reaction of 2-cyclopentyl-2-oxoacetic acid with 1-methylpyrrolidin-3-ol using 1,1'-carbonyldiimidazole (CDI) in toluene .

  • Step 2: Purification via column chromatography yields the final product with >95% purity .

Route 2: Grignard Reaction

  • Step 1: Cyclopentylmagnesium bromide reacts with diethyl oxalate to form 2-cyclopentyl-2-oxoacetate .

  • Step 2: Transesterification with 1-methylpyrrolidin-3-ol under acidic conditions .

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield78%65%
Reaction Time16 h24 h
Key ReagentCDIGrignard

Applications in Pharmaceutical Chemistry

Intermediate in Glycopyrrolate Synthesis

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is a critical precursor in the synthesis of glycopyrrolate (CAS: 596-51-0), a quaternary ammonium antimuscarinic agent . Glycopyrrolate is used clinically to treat hyperhidrosis, peptic ulcers, and chronic obstructive pulmonary disease (COPD).

Role in Drug Design

The compound’s pyrrolidine scaffold is leveraged in medicinal chemistry for its:

  • Conformational rigidity, which enhances receptor binding selectivity.

  • Metabolic stability, attributed to the tertiary amine group .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Stability Studies

The compound is stable under inert conditions but hydrolyzes in aqueous alkaline environments (t₁/₂ = 4 h at pH 9) .

Future Directions

  • Synthetic Optimization: Development of catalytic asymmetric methods to access enantiopure forms .

  • Therapeutic Exploration: Investigation into CNS penetration for neurological applications .

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